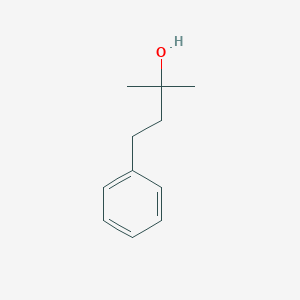

2-Methyl-4-phenyl-2-butanol

Description

Overview of Research Significance and Context

2-Methyl-4-phenyl-2-butanol, a tertiary alcohol with the chemical formula C₁₁H₁₆O, holds a significant position in both industrial and academic research. ontosight.ai Structurally, it is characterized by a phenyl group attached to a butanol chain, with a methyl group on the second carbon. zhishangchem.com This compound is a member of the aryl alkyl alcohols, a diverse class of molecules that feature primary, secondary, or tertiary alkyl alcohols bonded to an aryl group. nih.gov Its primary recognition in the commercial sector comes from its application as a fragrance ingredient, prized for its floral, green, and rosy aroma.

Beyond its use in the fragrance and flavor industries, this compound serves as a valuable intermediate in organic synthesis. ontosight.ai Its molecular structure, featuring both a hydroxyl group and an aromatic ring, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. Research has explored its utility as a precursor in the synthesis of other fragrance compounds and its potential as an intermediate for pharmaceuticals and agrochemicals. ontosight.ai The study of this compound also contributes to a broader understanding of the chemical properties and reaction mechanisms of tertiary alcohols and aryl alkanols.

Historical Perspectives in Chemical Synthesis and Application

The synthesis of aryl alkyl alcohols, the class of compounds to which this compound belongs, has a rich history rooted in the development of fundamental organic reactions. The Williamson ether synthesis, developed in the 1850s, was a pivotal moment in understanding the structure of ethers and laid the groundwork for reactions involving alkoxides, which are key intermediates in some synthesis routes for alcohols. wikipedia.org

Specific synthesis methods for this compound have been developed and refined over time. One of the earliest and most common methods involves the Grignard reaction, where benzylacetone (B32356) is reacted with methyl magnesium chloride. chemicalbook.com This method is a classic example of carbon-carbon bond formation, a cornerstone of organic synthesis.

The compound's primary application has historically been in the fragrance industry, where it is valued for its pleasant floral scent. Its use as a flavoring agent has also been documented. nih.gov More recently, its role as a precursor for other commercially important fragrances has been a subject of industrial research and patent applications.

Current State of Research and Future Directions

Current research on this compound continues to explore its synthesis and applications, with a growing emphasis on sustainable and efficient methodologies. The fragrance industry is witnessing a shift towards green chemistry, with a focus on developing eco-friendly and sustainable fragrance formulations. euromonitor.com This trend is driving research into more efficient catalytic systems and the use of bio-based raw materials for the synthesis of fragrance ingredients like this compound.

The integration of artificial intelligence and machine learning is also beginning to impact fragrance creation, with the potential to design novel aroma molecules and predict their properties. chemicalbull.comwicked-good.co While still an emerging field, these technologies could be applied to discover new derivatives of this compound with unique scent profiles.

Beyond the fragrance industry, there is growing interest in the potential of this compound as an intermediate in the synthesis of pharmaceuticals and pesticides. zhishangchem.com The presence of both a hydroxyl group and a phenyl ring makes it a candidate for modification into a variety of biologically active molecules. Future research may focus on exploring these potential applications, including its use as a precursor for anesthetics and nonsteroidal anti-inflammatory drugs. zhishangchem.com Furthermore, the development of biocatalytic methods for the synthesis of this and other aryl alkyl alcohols could offer a more sustainable alternative to traditional chemical synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | ontosight.ai |

| Molecular Weight | 164.24 g/mol | ontosight.ai |

| Appearance | Colorless to light yellow powder to lump to clear liquid | tcichemicals.com |

| Melting Point | 31-33 °C | |

| Boiling Point | 144 °C at 85 mmHg | |

| Density | 0.966 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.509 at 20 °C | chemicalbook.com |

| Water Solubility | 4.569 g/L at 20 °C |

Synthesis Methods of this compound

| Starting Material(s) | Reagent(s) | Product(s) | Reference(s) |

| Benzylacetone | Methylmagnesium chloride | This compound | chemicalbook.com |

| Phenylethyl magnesium chloride | Acetone | This compound | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVSKJDFNJFXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021851 | |

| Record name | 2-Methyl-4-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Lily, rose sweetness aroma | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.966 | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-05-9 | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PHENYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y5UX90TZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 - 30 °C | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Reaction Engineering for 2 Methyl 4 Phenyl 2 Butanol

Grignard Reaction Pathways and Mechanistic Insights

The Grignard reaction stands as a cornerstone for the industrial synthesis of 2-methyl-4-phenyl-2-butanol. This powerful carbon-carbon bond-forming reaction utilizes organomagnesium halides to create the desired tertiary alcohol structure.

Reaction of Benzylacetone (B32356) with Methylmagnesium Chloride and Related Organometallic Reagents

A primary and well-documented route involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium chloride, to benzylacetone. chemicalbook.com The reaction mechanism hinges on the attack of the nucleophilic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of benzylacetone. This is followed by an acidic workup to protonate the resulting alkoxide, yielding this compound.

Optimal reaction conditions for this synthesis have been reported to be in tetrahydrofuran (B95107) (THF) at 0°C, with the reaction proceeding for a short duration. chemicalbook.com For instance, using 1.5 equivalents of methylmagnesium chloride in THF at 0°C for 10 minutes can result in a 72% yield of the final product after purification by silica-gel column chromatography. chemicalbook.com The completion of the reaction is verified by the disappearance of the carbonyl signal in the 13C NMR spectrum.

Alternative, though less common, Grignard pathways include the reaction of phenylethyl magnesium chloride with acetone. chemicalbook.comchemicalbook.com

Table 1: Grignard Reaction of Benzylacetone with Methylmagnesium Chloride

| Parameter | Condition | Reference |

| Reactants | Benzylacetone, Methylmagnesium Chloride | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Temperature | 0°C | chemicalbook.com |

| Reaction Time | 10 minutes | chemicalbook.com |

| Stoichiometry | 1.5 equivalents MeMgCl | |

| Workup | Saturated NH₄Cl, Ethyl Acetate Extraction | chemicalbook.com |

| Purification | Silica-gel column chromatography | chemicalbook.com |

| Yield | 72% | chemicalbook.com |

Reaction of Benzylmagnesium Halide with Isobutylene (B52900) Oxide: Optimization and Catalyst Effects

An alternative and patented Grignard-type reaction for synthesizing this compound involves the reaction of a benzylmagnesium halide with isobutylene oxide. google.com This method circumvents the use of a ketone intermediate by employing an epoxide ring-opening mechanism to form the tertiary alcohol. The preferred benzylmagnesium halide for this reaction is benzylmagnesium bromide. google.com The reaction is typically conducted in an inert, anhydrous diluent, with ethers like tetrahydrofuran or 2-methyltetrahydrofuran (B130290) being favored. google.comgoogle.com

The efficiency of the epoxide ring-opening reaction is significantly enhanced by the presence of a catalyst. google.com Copper(I) compounds, such as CuCl, CuBr, CuI, and CuCN, are particularly effective catalysts for this transformation. google.comgoogle.com Copper(I) iodide (CuI) is often the preferred catalyst. google.comgoogle.com The inclusion of a Cu(I) catalyst can substantially increase the reaction yield. For example, using CuI has been shown to improve the yield from 58% to 74% under otherwise identical conditions. The catalyst is typically added to the benzylmagnesium halide before the addition of isobutylene oxide. google.com

The stoichiometry of the reactants plays a crucial role in maximizing the yield and selectivity of the reaction. The molar ratio of benzylmagnesium halide to isobutylene oxide can be varied, with a range of 0.5 to 5 moles of the Grignard reagent per mole of isobutylene oxide being claimed in a patented method. google.com However, an optimal range is reported to be between 1.5 and 2.5 moles of the Grignard reagent.

The reaction temperature is another critical parameter that must be carefully controlled. The reaction is exothermic, and maintaining a temperature range of -20°C to +10°C, and more specifically between -10°C and 0°C, is recommended to manage the reaction's exothermicity and minimize side reactions. google.com The reaction can be carried out in a batchwise, semi-batchwise, or continuous manner. google.com

Table 2: Reaction of Benzylmagnesium Halide with Isobutylene Oxide

| Parameter | Condition | Reference |

| Reactants | Benzylmagnesium Halide, Isobutylene Oxide | google.com |

| Preferred Grignard | Benzylmagnesium Bromide | google.com |

| Catalyst | Copper(I) Compounds (e.g., CuI) | google.comgoogle.com |

| Catalyst Amount | ~0.1 mol per mole of isobutylene oxide | google.comgoogle.com |

| Stoichiometry | 1.5 to 2.5 mol Grignard per mol epoxide | |

| Solvent | Tetrahydrofuran (THF) or 2-Methyl-THF | google.comgoogle.com |

| Temperature | -10°C to 0°C | google.com |

| Yield | Up to 74% | google.com |

Stereochemical Control and Chiral Synthesis Approaches

The synthesis of this compound results in a tertiary alcohol, which can be a chiral center if the substituents are appropriate. While this compound itself is not chiral, the principles of stereochemical control are relevant in the synthesis of related chiral tertiary alcohols. Achieving stereochemical control in Grignard reactions is a recognized challenge due to the nature of the tertiary carbon formed. For the synthesis of chiral analogs, the use of chiral catalysts or resolution techniques would be necessary. Research into asymmetric synthesis using Grignard reactions in the presence of chiral ligands and solvents has been explored for other compounds, such as 2-phenyl-2-butanol, which provides a framework for potential chiral synthesis of related structures. acs.org

High-Temperature and Supercritical Fluid Reactions

Beyond traditional Grignard methodologies, high-temperature reactions offer an alternative synthetic route. One such method involves the reaction of styrene (B11656) with isopropanol (B130326) at elevated temperatures to produce this compound. google.com This process is particularly effective at temperatures above 300°C, with a preferred range of 390°C to 500°C. google.com The molar ratio of styrene to isopropanol is also a key factor, with a range of 1:below 5 to 1:0.5 being advantageous. google.com

Reactions in supercritical fluids, which exhibit properties between those of a liquid and a gas, can offer benefits such as enhanced solubility of reactants and elimination of interphase transport limitations. umich.edu While specific research on the synthesis of this compound in supercritical fluids is not extensively detailed in the provided results, the reaction of styrene with alkanols under supercritical conditions has been studied, suggesting the potential for this technology in its synthesis. google.com

Table 3: High-Temperature Synthesis from Styrene and Isopropanol

| Parameter | Condition | Reference |

| Reactants | Styrene, Isopropanol | google.com |

| Temperature | >390°C | google.com |

| Molar Ratio (Styrene:Isopropanol) | 1: <5 to 1:0.5 | google.com |

Hydroxyalkylation of Styrene with Isopropanol under Elevated Temperatures

A significant method for the synthesis of this compound involves the direct hydroxyalkylation of styrene with isopropanol at elevated temperatures. google.com This process is a key step in the production of valuable fragrance compounds. acs.org The reaction is typically conducted at temperatures ranging from 250°C to 500°C, with preferred ranges between 320°C and 500°C for sufficient reaction rates. google.comgoogle.com Pressures are also elevated, generally falling within the 5 to 50 MPa range. google.com

Reaction Selectivity under Supercritical Conditions

Operating the hydroxyalkylation of styrene with isopropanol under supercritical conditions has been found to be advantageous for the reaction's selectivity. google.com The critical temperature (Tc) of isopropanol is 235°C and its critical pressure (Pc) is 4.8 MPa. google.com By exceeding these conditions, the properties of isopropanol as a solvent and reactant are altered, influencing the reaction pathway. The rates of hydroxyalkylation of styrene are observed to be dependent on the alcohol used, with isopropanol showing higher reactivity compared to ethanol (B145695) and methanol. researchgate.net This suggests that the reaction begins with the activation of the alcohol. researchgate.net

While detailed quantitative data on selectivity under various supercritical conditions is limited in publicly available literature, research indicates that temperatures should not exceed 500°C to maintain favorable selectivity. google.comgoogle.com

Table 1: General Conditions for Hydroxyalkylation of Styrene with Isopropanol

| Parameter | Range | Optimal/Preferred Range |

| Temperature | 250°C - 500°C | 320°C - 500°C |

| Pressure | 5 - 50 MPa | 15 - 25 MPa |

| Molar Ratio (Styrene:Isopropanol) | 1:0.5 to < 1:5 | Not specified |

Note: Data sourced from patents describing the process. google.comgoogle.com

Minimizing By-product Formation (e.g., Toluene (B28343), Ethylbenzene)

A challenge in the high-temperature synthesis of this compound is the formation of by-products such as toluene and ethylbenzene. google.com The reaction conditions, particularly temperature, play a crucial role in the distribution of products. While higher temperatures increase the reaction rate, they can also lead to an increase in the formation of these undesired by-products. The use of supercritical conditions is one strategy employed to enhance the selectivity towards the desired tertiary alcohol. google.com Further purification steps, such as distillation, are typically required to remove these by-products and obtain high-purity this compound. acs.org

Alternative and Novel Synthetic Routes

Beyond high-temperature hydroxyalkylation, other synthetic strategies are being explored to produce this compound, focusing on metal-catalyzed and enzymatic methods which can offer different selectivities and milder reaction conditions.

Exploration of Metal-Catalyzed Reactions

Metal-catalyzed reactions represent a significant alternative for the synthesis of this compound. One established method is the Grignard reaction, where a benzylmagnesium halide is reacted with a ketone. Another notable metal-catalyzed approach involves the ring-opening of an epoxide.

Specifically, the reaction of a benzylmagnesium halide with isobutylene oxide, catalyzed by a Cu(I) compound, has been demonstrated as a viable synthetic route. google.com Copper(I) iodide (CuI) is a preferred catalyst for this epoxide ring-opening reaction. google.com

Table 2: Metal-Catalyzed Synthesis of this compound

| Reaction Type | Reactants | Catalyst | Solvent | Temperature | Yield |

| Grignard Reaction | Benzylacetone, Methylmagnesium chloride | - | Tetrahydrofuran (THF) | 0°C | 72% |

| Epoxide Ring-Opening | Benzylmagnesium halide, Isobutylene oxide | Copper(I) iodide (CuI) | Tetrahydrofuran (THF) | -10°C to 0°C | 74% |

Note: Data sourced from chemical synthesis databases and patents. google.comchemicalbook.com

Enzymatic Synthesis and Biocatalytic Transformations

The use of enzymes and biocatalytic systems for the synthesis of this compound is an emerging area of interest, driven by the potential for high selectivity and sustainable reaction conditions. While specific examples for this exact compound are scarce, the broader field of biocatalytic synthesis of tertiary alcohols is well-established. researchgate.net

One report mentions the biocatalytic production of what is referred to as "3-methyl-4-phenyl-2-butanol" (likely a typographical error for this compound based on common fragrance compounds) with very low titers of less than 5 mg/L, highlighting the current challenges in developing efficient biocatalytic routes. acs.org

However, related research demonstrates the potential of this approach. For instance, the bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol has been successfully achieved using a whole-cell biocatalyst, yielding the chiral alcohol with high conversion and enantiomeric excess. researchgate.net This suggests that with further development, enzymatic methods could become a viable pathway for the synthesis of this compound, potentially offering access to specific stereoisomers. Lipases are a class of enzymes that have been widely explored for the synthesis of various chiral alcohols and esters, and could be potential candidates for the kinetic resolution or synthesis of this compound. researchgate.net

Mechanistic Studies and Reaction Dynamics of 2 Methyl 4 Phenyl 2 Butanol

Reaction Mechanisms of Formation

The synthesis of 2-Methyl-4-phenyl-2-butanol can be achieved through several key organic reactions. The mechanisms of these formations are critical for understanding how to control reaction conditions to optimize yield and purity.

Detailed Analysis of Grignard Additions

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is frequently used to synthesize tertiary alcohols like this compound. study.comlibretexts.org The fundamental mechanism involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of a ketone. libretexts.org

For the synthesis of this compound, two primary Grignard routes are feasible:

Reaction of Phenylethylmagnesium Chloride with Acetone : In this pathway, the phenylethyl Grignard reagent acts as the nucleophile, attacking the carbonyl carbon of acetone.

Reaction of Benzylacetone (B32356) with Methylmagnesium Chloride : Here, the methyl group from the Grignard reagent is the nucleophile that adds to the ketone. chemicalbook.com

The mechanism proceeds in two main steps:

Nucleophilic Addition : The Grignard reagent, behaving as a strong nucleophile, attacks the carbonyl carbon. The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation : A subsequent acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) protonates the alkoxide to yield the final tertiary alcohol product, this compound. study.comchemicalbook.com

The choice between these routes can be influenced by the availability and stability of the starting materials. Both pathways culminate in the formation of the desired tertiary alcohol structure.

Mechanisms of Hydroxyalkylation

Hydroxyalkylation offers an alternative route to this compound. One specific method involves the reaction of styrene (B11656) with isopropanol (B130326) at elevated temperatures. google.com This process can be understood as a form of hydroalkylation where a C-H bond across a C=C bond is added, followed by the introduction of a hydroxyl group.

In this reaction, isopropanol serves as the source for both the hydrogen and the hydroxy-isopropyl group that adds to the styrene molecule. The reaction at high temperatures suggests a mechanism that may involve radical intermediates or a concerted pericyclic process, leading to the formation of the C-C bond between the styrene and isopropanol moieties. This pathway is particularly notable as it constructs the carbon skeleton and introduces the alcohol functionality in a single strategic step. google.com

Reactivity and Transformation Pathways

As a tertiary alcohol, this compound exhibits characteristic reactivity, primarily centered around the hydroxyl group and its ability to act as a leaving group after protonation.

Acid-Catalyzed Dehydration and Alkene Formation

The acid-catalyzed dehydration of this compound is a classic elimination reaction that leads to the formation of alkenes. tandfonline.com This transformation typically proceeds through an E1 (unimolecular elimination) mechanism, which is favored by tertiary alcohols due to the stability of the resulting carbocation intermediate. libretexts.orgwpmucdn.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group : A strong acid catalyst (such as sulfuric acid, phosphoric acid, or a sulfonic acid resin like Amberlyst-15) protonates the hydroxyl group, converting it from a poor leaving group (-OH) into a good leaving group (-OH2+). tandfonline.comwpmucdn.com

Formation of a Carbocation : The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This step is the slow, rate-determining step of the reaction. youtube.com

Deprotonation to Form an Alkene : A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. This results in the formation of a double bond.

Studies using an Amberlyst-15 catalyst show that the dehydration of this compound initially yields a mixture of two isomeric alkenes: 2-Methyl-4-phenyl-1-butene and 3-Methyl-4-phenyl-1-butene. tandfonline.com The reaction can be further controlled; under refluxing benzene (B151609), these alkenes can undergo a subsequent acid-catalyzed cyclization to form 1,1-Dimethylindan. tandfonline.com

| Moles of I | Time (hr) | Yield of 1,1-Dimethylindan (%) | Residue (g) |

|---|---|---|---|

| 0.1 | 1.0 | 80 | 3.3 |

| 0.2 | 1.3 | 75 | 5.6 |

| 0.3 | 2.0 | 67 | 10.6 |

| 0.5 | 2.8 | 65 | 15.4 |

| 1.0 | 5.0 | 61 | 41.7 |

Computational chemistry provides significant insights into the reaction dynamics of alcohol dehydration. While specific studies on this compound are not widely published, general computational models for tertiary alcohol dehydration are well-established and applicable. researchgate.netacs.org These studies typically employ methods like density functional theory (DFT) or higher-level correlated molecular orbital theories (e.g., CCSD(T)) to map the potential energy surface of the reaction. acs.org

For the E1 dehydration of this compound, computational modeling would focus on several key areas:

Protonation Energetics : Calculating the energy profile for the initial protonation of the alcohol's oxygen atom.

Transition State for Water Loss : Identifying the transition state structure and calculating the activation energy barrier for the C-O bond cleavage that forms the tertiary carbocation and a water molecule. This is the critical rate-determining step. Theoretical studies have shown that alcohol dehydration in the gas phase is typically endothermic. researchgate.net

Carbocation Stability : Quantifying the stability of the 2-methyl-4-phenyl-2-butyl carbocation intermediate. The presence of the phenyl group and the tertiary nature of the carbon center would contribute significantly to its stability through hyperconjugation and resonance.

Deprotonation Pathways : Modeling the transition states for the final deprotonation step from the adjacent carbon atoms, which would explain the observed regioselectivity and the ratio of the resulting alkene isomers (2-Methyl-4-phenyl-1-butene and 3-Methyl-4-phenyl-1-butene).

These computational models help elucidate the intricate details of bond breaking and formation, providing a molecular-level understanding that complements experimental observations. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound, a tertiary alcohol, proceed almost exclusively through an SN1 (unimolecular nucleophilic substitution) mechanism. libretexts.orgreactory.appmsu.edu The steric hindrance around the tertiary carbon atom prevents the backside attack required for an SN2 reaction. nih.gov

The SN1 mechanism for this compound mirrors the initial steps of the E1 pathway:

Protonation of the Alcohol : As with dehydration, the reaction must be acid-catalyzed to convert the -OH group into a good leaving group, H₂O. reactory.applibretexts.org This is typically achieved using strong hydrohalic acids like HBr or HCl. msu.edu

Formation of a Carbocation : The C-O bond breaks, and the water molecule departs, forming the relatively stable tertiary 2-methyl-4-phenyl-2-butyl carbocation. This is the rate-determining step. libretexts.orgyoutube.com

Nucleophilic Attack : A nucleophile (e.g., a halide ion like Br⁻ or Cl⁻) attacks the planar carbocation. libretexts.org This attack can occur from either face of the carbocation, which is a key consideration for stereochemistry if the carbon were chiral.

Hydrogenation Reactions of the Aromatic Ring

The phenyl group of this compound can be converted to a cyclohexyl group through the catalytic addition of hydrogen, a process known as aromatic ring hydrogenation. This reaction is significant for producing compounds like 4-cyclohexyl-2-methyl-2-butanol, which has applications in various chemical industries. google.com

The saturation of the aromatic ring in this compound is typically achieved through heterogeneously catalyzed hydrogenation. google.com In this process, the alcohol (substrate) is in a liquid phase, while the catalyst is a solid. The reaction involves bringing the substrate into contact with hydrogen gas at elevated pressure and temperature in the presence of a suitable metal catalyst. google.com The catalyst adsorbs both the hydrogen and the aromatic ring onto its surface, facilitating the stepwise addition of hydrogen atoms to the ring until it is fully saturated, yielding the corresponding cyclohexyl derivative. qub.ac.ukresearchgate.net Studies on the related compound 4-phenyl-2-butanone show that the hydrogenation of the aromatic ring can be a preferred and faster pathway compared to the reduction of other functional groups under specific conditions, leading to the formation of 4-cyclohexyl-2-butanone as a major intermediate. qub.ac.uk

The choice of catalyst is crucial for achieving high efficiency and selectivity in aromatic ring hydrogenation. Noble metals are commonly employed for this transformation. google.comillinois.edu

Ruthenium (Ru) catalysts are particularly effective and preferred for the hydrogenation of aromatic rings. google.comgoogle.comrsc.org They can be used as unsupported catalysts (e.g., Raney-type catalysts) or, more commonly, supported on materials like alumina (B75360) (Al₂O₃) or carbon. google.comresearchgate.net Supported ruthenium nanoparticles often exhibit high activity, allowing the reaction to proceed under milder conditions. rsc.orgresearchgate.netrsc.org The choice of support can influence the catalyst's performance; for instance, Ru supported on α-Al₂O₃ has been shown to be highly active for hydrogenating lignin-derived aromatic compounds at room temperature due to favorable adsorption energies for the aromatic ring. researchgate.net

Other Noble Metals: Besides ruthenium, other metals from the platinum group, such as Platinum (Pt) , Palladium (Pd) , and Rhodium (Rh) , are also active catalysts for this type of reaction. qub.ac.uk For example, a 4% Pt catalyst supported on TiO₂ has been used to synthesize 4-cyclohexyl-2-butanol from 4-phenyl-2-butanol (B1222856). qub.ac.uk

Optimization of the reaction involves controlling parameters such as temperature, hydrogen pressure, solvent, and catalyst loading to maximize the yield of the desired cyclohexyl derivative while minimizing side reactions.

| Catalyst Metal | Common Support | Key Characteristics |

|---|---|---|

| Ruthenium (Ru) | Al₂O₃, Carbon, Porous Aromatic Frameworks | Highly active and selective for aromatic ring hydrogenation. google.comrsc.orgresearchgate.net Enables reaction under mild conditions. rsc.org |

| Platinum (Pt) | TiO₂, SiO₂, Al₂O₃ | Effective for hydrogenation; selectivity can be influenced by the support and solvent. qub.ac.uk |

| Palladium (Pd) | Carbon, BaSO₄ | Widely used hydrogenation catalyst, though may be less selective for ring saturation over other reducible groups. |

| Rhodium (Rh) | Carbon, Alumina | Active catalyst, often used for aromatic hydrogenation under mild conditions. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It allows for the prediction of various chemical phenomena, providing insights that complement experimental findings. For this compound, DFT can be applied to simulate its spectroscopic properties and predict its reactivity.

Reactivity Prediction: DFT calculations can be used to analyze the stability of the intermediates and transition states involved in its reactions. For the SN1 reaction, DFT can model the tertiary carbocation formed after the departure of the leaving group. By calculating the energy of this intermediate, its stability can be quantified and compared to other possible carbocations, confirming why the SN1 pathway is favored. mdpi.com Furthermore, DFT can be used to study the interaction between the aromatic ring of the molecule and the surface of a heterogeneous catalyst. mdpi.com These calculations can predict adsorption energies, helping to understand why certain catalysts, like ruthenium, are particularly effective for the hydrogenation reaction. researchgate.net

Spectral Simulation: DFT is also widely used to simulate various types of molecular spectra. By calculating properties related to the molecule's response to electromagnetic fields, spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be predicted. researchgate.net For this compound, DFT could compute the ¹H and ¹³C NMR chemical shifts and coupling constants. thermofisher.comresearchgate.net These simulated spectra can be compared with experimental data to confirm the molecular structure. thermofisher.comdocbrown.info This is particularly useful for distinguishing between isomers or for analyzing complex spectral patterns. thermofisher.com The accuracy of these simulations can often be improved by incorporating solvent effects into the calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the dynamics of their structural transitions. In the study of this compound and related phenyl derivatives of butanol isomers, MD simulations have been employed to elucidate their atomic-scale structure and conformational preferences in the liquid state.

A notable study in this area conducted molecular dynamics simulations to compare the supramolecular structures of various butanol isomers and their phenyl derivatives. nih.gov These simulations were performed using the GROMACS package, a widely used software for molecular dynamics. The simulations were designed to mimic laboratory conditions to ensure the relevance of the computational findings. nih.gov

The analysis of molecular conformations was a key aspect of this research. By examining the distributions of specific angles between atoms within the molecules, researchers could identify the predominant conformations. nih.gov The simulations revealed a significant difference in the conformational behavior between primary, secondary, and tertiary butanol derivatives. While primary and secondary butanols and their phenyl counterparts exhibited broader, bimodal distributions of molecular conformations, corresponding to both bent and linear geometries of the molecular skeleton, the tertiary structures were found to be much more rigid. nih.gov

Specifically, for tertiary butanol and its phenyl derivative, which is structurally analogous to this compound, the simulations indicated the existence of only a single stable conformation. nih.gov This rigidity is attributed to the geometry of the molecule. The bulky phenyl group and the tertiary carbon atom sterically hinder rotation around the chemical bonds, significantly limiting the molecule's conformational freedom. nih.gov

The parameters used in these molecular dynamics simulations are crucial for the accuracy of the results. The table below summarizes the typical setup for such a simulation.

| Simulation Parameter | Value/Description |

| Software | GROMACS package (version 2020) |

| Ensemble | NVT (constant volume and temperature) |

| Temperature | 293 K |

| System Size | 2000 molecules in a cubic box |

| Force Field | Optimized Potentials for Liquid Simulations (OPLS) |

The findings from these simulations underscore the profound impact of molecular architecture on the conformational dynamics of a compound. The rigidity of the tertiary phenyl butanol structure, as revealed by computational studies, is a key characteristic that influences its physical and chemical properties.

The conformational analysis results from the molecular dynamics simulations are summarized in the table below, highlighting the distinct behavior of different isomer classes.

| Isomer Class | Conformational Behavior | Predominant Geometries |

| Primary Phenyl Butanols | Flexible, Bimodal Distribution | Bent and Linear |

| Secondary Phenyl Butanols | Flexible, Bimodal Distribution | Bent and Linear |

| Tertiary Phenyl Butanols | Rigid, Unimodal Distribution | Single Conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques and quantitative NMR (qNMR) offer more in-depth analysis.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within the this compound molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, the COSY spectrum would be expected to show correlations between the protons of the ethyl bridge connecting the phenyl ring and the quaternary carbon. Specifically, cross-peaks would appear between the signals of the methylene protons adjacent to the phenyl group and the methylene protons adjacent to the carbon bearing the hydroxyl group. This confirms the connectivity of the -(CH₂)₂- chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, the HSQC spectrum would show cross-peaks connecting the proton signals of the two methyl groups to the corresponding carbon signal, the methylene protons to their respective carbon signals, and the aromatic protons to the carbon signals of the benzene ring. The quaternary carbon bearing the hydroxyl group and the substituted aromatic carbon would not show a cross-peak in an HSQC spectrum as they have no directly attached protons.

While specific experimental 2D NMR spectra for this compound are not widely published, the application of these techniques is a standard approach for the structural confirmation of synthesized tertiary alcohols. mdpi.com

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance without the need for a reference standard of the analyte itself. nih.govresearchgate.net The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. nih.gov

To determine the purity of this compound, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. The purity is then calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

M = Molar mass

W = Weight of the substance

P = Purity of the standard

For this analysis, a signal from this compound that is well-resolved from any impurity signals and the internal standard signal would be chosen. The singlet signal of the two equivalent methyl groups would be an ideal candidate. This non-destructive technique is also valuable for monitoring the progress of chemical reactions by quantifying the consumption of reactants and the formation of products over time. nih.gov

Table 1: Key Parameters for Quantitative ¹H NMR (qNMR) Analysis

| Parameter | Recommendation for Accurate Quantification |

| Internal Standard | High purity, chemically stable, non-volatile, and signals that do not overlap with the analyte. |

| Solvent | Deuterated solvent that dissolves both the analyte and the internal standard. |

| Pulse Sequence | A simple 90° pulse sequence is typically used. |

| Relaxation Delay | Should be at least 5 times the longest T₁ relaxation time of the signals of interest. |

| Signal Integration | Consistent integration limits for all relevant signals. |

| Signal-to-Noise Ratio | A high signal-to-noise ratio is required for accurate integration. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 164 may be weak or absent, several key fragment ions are observed that are diagnostic for its structure.

Table 2: Experimental GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Ion |

| 59 | 99.99 | [C₃H₇O]⁺ |

| 91 | 88.25 | [C₇H₇]⁺ |

| 131 | 59.79 | [M - H₂O - CH₃]⁺ |

| 146 | 55.00 | [M - H₂O]⁺ |

| 43 | 12.60 | [C₃H₇]⁺ |

Data sourced from PubChem CID 7632. nih.gov

The most abundant fragment ion is typically observed at m/z 59, corresponding to the resonance-stabilized oxonium ion [(CH₃)₂COH]⁺ formed by alpha-cleavage. libretexts.org Another significant peak is often seen at m/z 91, which is the tropylium ion, a common fragment for compounds containing a benzyl moiety. The loss of a water molecule (18 amu) from the molecular ion is also a common fragmentation pathway for alcohols, leading to a peak at m/z 146. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₁₁H₁₆O) is 164.120115 Da. nih.gov

By comparing the experimentally measured exact mass from an HRMS analysis to the calculated exact mass, the elemental formula of the compound can be unequivocally confirmed. This is a crucial step in the identification of new compounds or the confirmation of the identity of known substances. HRMS can also be used to identify and characterize impurities, even at very low levels.

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.12740 |

| [M+Na]⁺ | 187.10934 |

| [M-H]⁻ | 163.11284 |

| [M+NH₄]⁺ | 182.15394 |

Data sourced from PubChemLite. uni.lu

Chromatographic Techniques for Advanced Analysis

Advanced chromatographic techniques are essential for the separation and quantification of this compound from complex matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose.

For the analysis of a moderately polar compound like this compound, reversed-phase HPLC is a suitable technique. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method coupled with a photodiode array (PDA) detector or a mass spectrometer (UPLC-MS) would be highly effective for the rapid and sensitive analysis of this compound. Such a method would be valuable for quality control in an industrial setting and for the analysis of the compound in various sample matrices. The development of UPLC-MS/MS methods allows for high-throughput analysis and the quantification of trace amounts of aromatic compounds. coresta.org

An in-depth analysis of the chemical compound this compound reveals a range of advanced spectroscopic and analytical techniques utilized for its characterization beyond simple identification. These methods are crucial for determining purity, profiling impurities, quantifying the compound, and confirming its solid-state structure and elemental composition.

Biological Activity and Biomedical Applications of 2 Methyl 4 Phenyl 2 Butanol

Interactions with Biological Systems and Molecular Targets

Hydrogen Bonding and π-π Interactions with Biomolecules

The molecular structure of 2-Methyl-4-phenyl-2-butanol, featuring a hydroxyl group (-OH) and a phenyl ring, suggests its potential to interact with biological macromolecules through various non-covalent forces. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form hydrogen bonds with amino acid residues in proteins, such as serine, threonine, and tyrosine, or with the phosphate (B84403) backbone of nucleic acids.

The presence of the aromatic phenyl group allows for the formation of π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron-rich π systems of the aromatic rings align, are crucial for the binding of small molecules to protein targets. While specific studies detailing these interactions for this compound are not extensively documented in publicly available literature, the fundamental principles of molecular interactions suggest these as primary mechanisms of its association with biomolecules.

Influence on Biochemical Pathways and Cellular Processes

Detailed studies on the specific influence of this compound on biochemical pathways and cellular processes are limited. However, based on the behavior of similar aromatic alcohols like 2-phenylethanol, it is plausible that this compound may interact with and disrupt cellular membranes. nih.govresearchgate.net The hydrophobic phenyl and methyl groups could facilitate its insertion into the lipid bilayer, potentially altering membrane fluidity and the function of membrane-bound proteins. nih.govresearchgate.net Such disruptions can have downstream effects on various cellular processes, including signaling pathways and transport mechanisms. It is important to note that this is an extrapolation from related compounds, and specific research on this compound is required for confirmation.

Structure-Activity Relationship (SAR) Studies

Correlation between Structural Features and Biological Effects

Currently, there is a lack of specific structure-activity relationship (SAR) studies for this compound in the context of therapeutic applications. Its primary documented biological effect is its fragrance property, which is attributed to its specific combination of a phenyl ring, a hydroxyl group, and the particular arrangement of methyl groups. The volatility and molecular shape resulting from these features are key determinants of its interaction with olfactory receptors.

Comparison with Analogues and Derivatives (e.g., 4-phenyl-2-butanol)

A structural analogue of this compound is 4-phenyl-2-butanol (B1222856). The key difference between these two molecules is the presence of two methyl groups on the carbon atom bearing the hydroxyl group in this compound, making it a tertiary alcohol, whereas 4-phenyl-2-butanol is a secondary alcohol. cymitquimica.com This structural difference has implications for their chemical reactivity and potential biological activity.

Table 1: Comparison of Structural and Known Biological Properties

| Compound | Structure | Alcohol Type | Known Biological Activity |

| This compound | C11H16O | Tertiary | Fragrance and flavoring agent |

| 4-phenyl-2-butanol | C10H14O | Secondary | Mushroom tyrosinase inhibitor nottingham.ac.uk |

Exploration of Potential Therapeutic Applications

The exploration of potential therapeutic applications for this compound is not a significant focus of current published research. Its use is predominantly in the fragrance and flavor industries. chemicalbook.comnih.govechemi.com While related phenyl-substituted alcohols have been investigated for antimicrobial and other biological activities, dedicated studies to explore similar potential for this compound are lacking. Future research could investigate its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of cellular processes, building upon the knowledge from its structural analogues.

Enzyme and Receptor Interactions

Currently, there is a lack of publicly available scientific literature detailing the specific interactions of this compound with enzymes or receptors. While it is classified as an aryl alkyl alcohol, a class of compounds with diverse biological activities, dedicated studies to elucidate its binding profiles, potential enzymatic inhibition or induction, or receptor-mediated signaling pathways have not been identified in comprehensive database searches. Therefore, its molecular targets and the mechanisms through which it might exert biological effects at a molecular level remain uncharacterized.

Toxicological Assessments and Safety Profiles in Research Contexts

Environmental Ecotoxicity (e.g., Aquatic Life)

The ecotoxicity of this compound has been characterized to some extent, with a focus on its potential impact on aquatic organisms. It is classified as harmful to aquatic life with long-lasting effects.

Acute toxicity testing in fish has been conducted to determine the concentration of the substance that is lethal to 50% of a test population over a specified period (LC50). For the fathead minnow (Pimephales promelas), a 96-hour LC50 value has been reported, providing a benchmark for its acute toxicity in fish. Data on the toxicity of this compound to other aquatic organisms, such as invertebrates (e.g., Daphnia magna) and algae, is not consistently available in the reviewed literature.

Table 1: Acute Ecotoxicity of this compound

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Pimephales promelas (fathead minnow) | 96 hours | LC50 | 66.4 |

Applications in Advanced Materials and Catalysis Research

Role as an Intermediate in Organic Synthesis

2-Methyl-4-phenyl-2-butanol is primarily utilized as an intermediate in multi-step synthetic pathways. Its synthesis is often achieved through nucleophilic addition reactions, such as the reaction of a Grignard reagent with a ketone. A common laboratory-scale synthesis involves the reaction of benzylacetone (B32356) with methylmagnesium chloride, which proceeds with good yield. This accessibility makes it a practical starting point for more complex molecules.

Table 1: Example Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Yield |

| Benzylacetone (S13) | Methylmagnesium chloride (MeMgCl), Tetrahydrofuran (B95107) (THF) | 0 °C, 10 minutes | 72% |

Data sourced from a representative laboratory synthesis procedure.

In the fragrance industry, this compound is valued for its clean, fresh, and floral scent, often incorporating notes of lily, rose, and violet. zhishangchem.comresearchgate.net It is used as a fragrance ingredient in a variety of consumer products, including perfumes and personal care items. guidechem.com

Beyond its direct use as a fragrance, it serves as a precursor in the synthesis of other valuable compounds. A significant industrial application is its conversion to 4-cyclohexyl-2-methyl-2-butanol, a compound also used in fragrances. This transformation is accomplished through the catalytic hydrogenation of the aromatic ring of this compound. The process typically employs catalysts suitable for ring hydrogenation, such as palladium or nickel, under elevated temperature and pressure.

The chemical structure of this compound makes it a useful intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. zhishangchem.comhairuichem.com Its benzene (B151609) ring and hydroxyl group are reactive sites that allow for the construction of diverse molecular architectures. zhishangchem.com

In the pharmaceutical field, it is cited as a precursor for various drugs, including potential anesthetics and nonsteroidal anti-inflammatory drugs (NSAIDs). zhishangchem.com Furthermore, research has shown its use in the synthesis of N-sulfonylated amino alcohol derivatives, such as (S)-3-(p-Toluenesulfonylamino)-2-methyl-4-phenyl-2-butanol, which are chiral compounds of interest in medicinal chemistry. rsc.org In the agrochemical industry, it can be employed as a starting material for the synthesis of certain insecticides. zhishangchem.com

Catalytic Applications

The potential for this compound in catalytic applications is an area of scientific inquiry, though it is less documented than its role as a synthetic intermediate.

The use of this compound directly as a ligand in metal-catalyzed reactions is not extensively reported in scientific literature. While amino alcohols are frequently used as ligands where the nitrogen and oxygen atoms can coordinate with a metal ion to create a chiral environment, the application of this compound, which lacks an amino group, for this purpose is not established. Hypothetically, its hydroxyl group could serve as an anchoring point to a metal center, with the bulky phenyl and methyl groups providing a specific steric environment, but research to validate this potential is not prominent.

As an achiral tertiary alcohol, this compound does not possess its own stereocenter. Consequently, its direct role in asymmetric catalysis is limited. However, it can serve as a structural backbone for the synthesis of chiral molecules. A notable example is its use as a starting material for the preparation of (S)-3-(p-Toluenesulfonylamino)-2-methyl-4-phenyl-2-butanol. rsc.org This demonstrates its utility in building chiral auxiliaries or intermediates, which are fundamental components in the broader field of chiral synthesis. While the related secondary alcohol, 4-phenyl-2-butanol (B1222856), is widely used in biocatalytic and chiral syntheses to produce enantiopure amines and alcohols, similar applications for the tertiary alcohol this compound are not as common. ub.edu

Environmental Fate and Degradation Studies of 2 Methyl 4 Phenyl 2 Butanol

Biodegradation Pathways in Water and Soil

For aromatic compounds, biodegradation often initiates with the oxidation of the benzene (B151609) ring. For example, the degradation of naphthalene, a polycyclic aromatic hydrocarbon, starts with the conversion to cis-naphthalene dihydrodiol, which is then further metabolized. gavinpublishers.com Given the structure of 2-Methyl-4-phenyl-2-butanol, it is plausible that its biodegradation would involve initial oxidation of the phenyl group, potentially followed by ring cleavage. The alkyl chain could also be subject to oxidative degradation. It is important to note that ready biodegradability tests can sometimes yield false negatives due to factors like the source and population of the inoculum. exxonmobilchemical.com

Table 1: General Information on the Biodegradation of Related Compounds

| Compound Class | General Biodegradability | Potential Initial Steps |

| Long-Chain Alcohols | Generally rapid | Oxidation of the alcohol group |

| Aryl Alkyl Alcohols | Expected to be biodegradable | Oxidation of the aryl group and/or alkyl chain |

| Aromatic Hydrocarbons | Variable, often dependent on structure | Ring hydroxylation and cleavage |

Adsorption and Desorption Behavior in Environmental Matrices

The mobility of this compound in the environment is influenced by its tendency to adsorb to soil and sediment particles. This behavior is often predicted by the octanol-water partition coefficient (Kow). A predicted log Kow value for this compound is 2.9. hmdb.ca This moderate lipophilicity suggests that it will have some affinity for organic matter in soil and sediment.

The adsorption and desorption of organic compounds in soil are complex processes influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netnih.gov For some herbicides, adsorption is positively correlated with silt content and negatively correlated with soil pH. nih.gov Given its moderate log Kow, it is expected that this compound would exhibit low to moderate adsorption in most soils, suggesting a potential for leaching into groundwater. However, without experimental data, this remains an estimation.

Table 3: Predicted Physicochemical Properties Relevant to Adsorption

| Parameter | Predicted Value | Source | Implication for Adsorption |

| log Kow | 2.9 | ALOGPS hmdb.ca | Moderate lipophilicity, suggesting some adsorption to organic matter. |

| Water Solubility | 0.54 g/L | ALOGPS hmdb.ca | Relatively soluble, which may favor mobility in water. |

Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed using its octanol-water partition coefficient (Kow). sfu.ca Chemicals with a high log Kow are more likely to partition into the fatty tissues of organisms.

The predicted log Kow for this compound is 2.9. hmdb.ca Generally, a log Kow value greater than 5 is considered to indicate a potential for bioaccumulation. ecetoc.org Therefore, based on its predicted log Kow, this compound is not expected to have a high bioaccumulation potential. ecetoc.org Furthermore, while high log Kow values can suggest bioaccumulation, factors such as metabolism within the organism can reduce the actual bioconcentration factor (BCF). ecetoc.org It has been noted that for some long-chain alcohols, the observed bioaccumulation is less than what would be predicted from their log Kow values. nih.gov

Table 4: Bioaccumulation Potential Indicators

| Parameter | Predicted Value | Threshold for Concern | Bioaccumulation Potential |

| log Kow | 2.9 hmdb.ca | > 5 ecetoc.org | Low |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies for Enantioselective Production

The synthesis of specific enantiomers (non-superimposable mirror images) of chiral tertiary alcohols like 2-methyl-4-phenyl-2-butanol is a significant challenge in organic chemistry due to the steric hindrance around the carbon atom bearing the hydroxyl group. researchgate.net Overcoming this challenge is crucial as different enantiomers of a molecule can exhibit distinct biological activities.

Future research will likely focus on developing novel catalytic systems for the asymmetric synthesis of this compound. Key areas of exploration include:

Chiral Ligands for Grignard Reactions: The development of new chiral ligands that can effectively control the stereochemical outcome of the addition of methylmagnesium bromide to benzylacetone (B32356) is a promising avenue. researchgate.netresearchgate.net These ligands would coordinate to the magnesium center, creating a chiral environment that favors the formation of one enantiomer over the other.

Kinetic Resolution: Catalytic nonenzymatic kinetic resolution is another powerful strategy. thieme-connect.comsioc-journal.cn This involves using a chiral catalyst to selectively react with one enantiomer of a racemic mixture of this compound, allowing the other enantiomer to be isolated in high purity. Recent advances in palladium/chiral norbornene cooperative catalysis have shown high efficiency in the kinetic resolution of tertiary benzylic alcohols and could be adapted for this purpose. nih.gov

Enzyme-Catalyzed Approaches: While challenging, the use of enzymes (biocatalysts) for the enantioselective synthesis or resolution of tertiary alcohols is an area of growing interest. researchgate.netencyclopedia.pub Research into engineering lipases or other hydrolases to accept bulky tertiary alcohols could provide a highly selective and environmentally friendly route to enantiopure this compound.

| Strategy | Description | Potential Catalysts/Methods |

| Asymmetric Addition | Introduction of a chiral influence during the key bond-forming step (Grignard reaction) to favor one enantiomer. | Chiral tridentate diamine/phenol ligands, (S)-BINOL derivatives, chiral phosphoric acids. researchgate.net |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure alcohol. | Palladium/chiral norbornene complexes, mixed La-Li heterobimetallic catalysts, specific lipase (B570770) enzymes. thieme-connect.comnih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereoselective addition, followed by its removal. | Tolyl sulfoxide (B87167) auxiliaries that can be reductively cleaved. acs.orgnih.gov |

In-depth Mechanistic Understanding of Biological Interactions

While primarily used for its fragrance, the interaction of this compound with biological systems is not well understood. As a tertiary alcohol, it has structural features that could lead to interesting biological activities. nih.gov

Future research should aim to elucidate these interactions through:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound will help to identify the key structural features responsible for any observed biological effects. nih.govnih.gov For instance, modifying the substitution pattern on the phenyl ring or altering the alkyl groups around the alcohol could significantly impact activity. Studies on other tertiary alcohol-containing molecules have shown that the alcohol group can form critical hydrogen bonds with biological targets like proteins. nih.govacs.org

Target Identification and Molecular Modeling: If biological activity is confirmed, computational studies such as molecular docking could be used to predict potential protein targets. These predictions would then be validated experimentally. The tertiary alcohol motif is found in various bioactive compounds, suggesting that this compound could interact with a range of biological macromolecules. nih.gov

Metabolic Profiling: Understanding how the compound is metabolized is crucial. Tertiary alcohols are generally more resistant to oxidation compared to primary or secondary alcohols. nih.gov Investigating the metabolic fate of this compound would provide insights into its stability and potential for bioaccumulation.

Exploration of Advanced Spectroscopic Techniques for in situ Analysis

The synthesis of this compound via the Grignard reaction is a dynamic process that can be challenging to monitor using traditional analytical methods. mt.com The application of advanced, real-time spectroscopic techniques offers a window into the reaction as it happens, providing valuable data for optimization and control.

Emerging areas of focus include:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentrations of reactants (benzylacetone, methylmagnesium bromide), intermediates, and the final product in real-time without the need for sampling. mt.comacs.orgresearchgate.netacs.org This allows for precise determination of reaction initiation, kinetics, and endpoint. mt.comacs.org For instance, the disappearance of the ketone carbonyl stretch and the appearance of bands associated with the product can be tracked. acs.org

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with a flow system, can provide detailed structural information on all species in the reaction mixture under actual process conditions. rsc.orgmagritek.com This is particularly powerful for identifying transient intermediates that might be missed with other methods.

Ultrafast 2D NMR: This cutting-edge technique can acquire two-dimensional NMR spectra in a single scan, making it possible to monitor complex reaction mixtures that evolve rapidly. researchgate.net This could be invaluable for unraveling the mechanism of the Grignard addition and identifying any side reactions.

| Technique | Information Gained | Advantages for this compound Synthesis |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, products, and some intermediates. mt.comazooptics.com | Non-invasive, provides kinetic data, helps identify reaction endpoint, useful for process control. acs.orgacs.org |

| FlowNMR | Detailed structural information, quantitative analysis of all soluble species. rsc.org | Inherently quantitative, excellent for mechanistic studies and identifying unknown intermediates. |

| Ultrafast 2D NMR | Rapid acquisition of correlation spectra for complex mixture analysis. researchgate.net | Unambiguous identification of species in the reaction mixture, including transient intermediates. |

Sustainable Synthesis and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. Future research on the production of this compound should incorporate green chemistry principles.

Key research directions are:

Alternative Solvents: The Grignard reaction traditionally uses ethers like diethyl ether or tetrahydrofuran (B95107), which have safety and environmental concerns. Research into greener solvents, such as deep eutectic solvents, could offer a more sustainable alternative. rsc.org

Catalyst-Free and Metal-Free Methods: Exploring synthetic routes that minimize or eliminate the use of metal catalysts is a major goal of green chemistry. For example, methods using molecular oxygen as both the oxidant and the oxygen source have been developed for synthesizing other tertiary alcohols. acs.org Similarly, metal-free photocatalytic methods have been used for the direct hydroxylation of benzylic C-H bonds. acs.org

Energy Efficiency: Investigating energy sources like solar power for photocatalytic routes or using electrochemical methods could significantly reduce the energy consumption of the synthesis. nih.govacs.org

Applications in Functional Materials and Nanotechnology

The unique structure of this compound, combining a bulky tertiary alcohol with an aromatic ring, makes it an interesting candidate for applications beyond fragrances.

Potential emerging areas include:

Polymer and Materials Science: Benzyl alcohol and its derivatives are used in the production of polymers and other materials. ontosight.aidtu.dk The tertiary alcohol group of this compound could be used as a monomer or an initiator in polymerization reactions. Its structure could impart specific properties like thermal stability or altered solubility to the resulting polymers.

Nanomaterial Synthesis: Alcohols are often used as solvents or reducing agents in the synthesis of nanoparticles. rsc.org Tertiary alcohols, in particular, can influence the size and morphology of the resulting nanomaterials. cityu.edu.hk The phenyl group in this compound could further modify the surface properties of nanoparticles, influencing their dispersibility and interaction with other materials. The adsorption behavior of alcohols on surfaces like alumina (B75360) is stronger for tertiary and aryl alcohols, suggesting potential roles in surface modification. iau.ir

Heterocyclic Synthesis: The benzylic position in the molecule is a site that can be functionalized. Oxidation of the benzylic C-H bonds is a key step in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and materials science. mdpi.com

Q & A

Basic: What are the key physicochemical properties of 2-Methyl-4-phenyl-2-butanol, and how are they validated experimentally?

Answer:

this compound (C₁₁H₁₆O) has a molecular mass of 164.248 g/mol and a monoisotopic mass of 164.120115 g/mol . Key properties include its hydroxyl and tertiary alcohol groups, which influence solubility and reactivity. Experimental validation involves:

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) to resolve stereochemistry and verify substituent positions (e.g., phenyl and methyl groups) .

- Gas chromatography (GC) paired with reference standards to assess purity. NIST databases provide benchmark spectral data for cross-validation .

Basic: What synthetic routes are commonly employed for this compound, and what are their limitations?

Answer:

A standard route involves Grignard reactions :

Phenylmagnesium bromide reacts with 3-methyl-2-butanone to form the tertiary alcohol.

Acidic workup isolates the product.

Limitations :

- Competing side reactions (e.g., over-addition of Grignard reagent) reduce yield.

- Stereochemical control is challenging due to the tertiary carbon; chiral catalysts or resolution techniques may be required .

Advanced: How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved?

Answer: